molecular formula C20H25FN2O3 B5413222 5-tert-butyl-4-{[2-(4-fluorophenyl)morpholin-4-yl]methyl}-2-furamide

5-tert-butyl-4-{[2-(4-fluorophenyl)morpholin-4-yl]methyl}-2-furamide

货号 B5413222
分子量: 360.4 g/mol
InChI 键: HEUVGLSVRWVEIR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-tert-butyl-4-{[2-(4-fluorophenyl)morpholin-4-yl]methyl}-2-furamide, also known as TAK-659, is a potent and selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B-cells, which are a type of immune cells that produce antibodies. Inhibition of BTK has shown promising results in the treatment of various diseases, including cancer and autoimmune disorders.

作用机制

5-tert-butyl-4-{[2-(4-fluorophenyl)morpholin-4-yl]methyl}-2-furamide works by binding to the active site of BTK, thereby preventing its activation and downstream signaling. BTK is a key enzyme involved in the signaling pathway of B-cells, which is essential for their survival and proliferation. Inhibition of BTK leads to the disruption of this pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition, this compound has also been shown to have immunomodulatory effects, including the modulation of cytokine production and the activation of T-cells. These effects may have important implications for the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.

实验室实验的优点和局限性

One of the main advantages of 5-tert-butyl-4-{[2-(4-fluorophenyl)morpholin-4-yl]methyl}-2-furamide is its selectivity for BTK, which reduces the risk of off-target effects. In addition, this compound has shown good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

未来方向

There are several potential future directions for the development of 5-tert-butyl-4-{[2-(4-fluorophenyl)morpholin-4-yl]methyl}-2-furamide and other BTK inhibitors. One area of focus is the development of combination therapies, which may enhance the efficacy of BTK inhibitors in the treatment of B-cell malignancies. In addition, there is growing interest in the use of BTK inhibitors in the treatment of autoimmune disorders, such as lupus and Sjogren's syndrome. Finally, there is also interest in the development of more potent and selective BTK inhibitors, which may have improved efficacy and safety profiles.

合成方法

The synthesis of 5-tert-butyl-4-{[2-(4-fluorophenyl)morpholin-4-yl]methyl}-2-furamide involves several steps, starting from the commercially available starting materials. The key step in the synthesis is the formation of the furan ring, which is achieved by the reaction of a furan-2-carboxylic acid derivative with an amine. The final product is obtained after several purification steps, including column chromatography and recrystallization.

科学研究应用

5-tert-butyl-4-{[2-(4-fluorophenyl)morpholin-4-yl]methyl}-2-furamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of various diseases. One of the most promising applications of this compound is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). Inhibition of BTK has been shown to disrupt the survival and proliferation of B-cells, leading to the death of cancer cells.

属性

IUPAC Name

5-tert-butyl-4-[[2-(4-fluorophenyl)morpholin-4-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O3/c1-20(2,3)18-14(10-16(26-18)19(22)24)11-23-8-9-25-17(12-23)13-4-6-15(21)7-5-13/h4-7,10,17H,8-9,11-12H2,1-3H3,(H2,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUVGLSVRWVEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(O1)C(=O)N)CN2CCOC(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。